Pumiloside
Overview
Description
Pumiloside is a natural product that can be isolated from Nauclea officinalis . It has the molecular formula C26H28N2O9 . It is an AchE inhibitor with an IC50 value of 118.36 μM .
Synthesis Analysis
Pumiloside synthesis has been studied in various plants. In Camptotheca acuminata, it was found that strictosamide is channeled towards pumiloside synthesis by completing the quinolone ring topology that provides the framework for camptothecin . In Ophiorrhiza pumila, it was found that 3α-(S)-strictosidine, not 3-(S), 21-(S)-strictosidinic acid, is the exclusive intermediate in camptothecin biosynthesis .Molecular Structure Analysis
The molecular structure of Pumiloside has been analyzed and it has an average mass of 512.508 Da and a monoisotopic mass of 512.179504 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Pumiloside are complex and involve multiple steps. The process channels strictosamide towards Pumiloside synthesis by completing the quinolone ring topology .Physical And Chemical Properties Analysis
Pumiloside has a molecular formula of C26H28N2O9 and an average mass of 512.508 Da . It is a powder in physical form .Scientific Research Applications
Metabolic Transformation by Intestinal Flora
A study by Fang et al. (2016) explored the metabolic transformation of pumiloside by rat intestinal flora in vitro. They found that pumiloside is easily metabolized by rat intestinal flora, transforming into several metabolites over time. This research highlights the significant metabolic interactions of pumiloside within the gastrointestinal environment, which could have implications for its pharmacological activity and bioavailability (Fang et al., 2016).
Isolation and Structural Analysis
Trinh et al. (2018) reported the isolation of a new benzofuran derivative, pumiloside, from the leaves of Ficus pumila. Alongside pumiloside, they also identified several known flavonoid glycosides. The study emphasized the discovery and structural elucidation of compounds within Ficus pumila, contributing to the understanding of its phytochemical profile (Trinh et al., 2018).
Role in Biosynthesis of Camptothecin
A study by Liu Rong (2006) identified pumiloside as a biosynthetic precursor of camptothecin, an important alkaloid with significant pharmacological properties. This research provided insights into the biosynthetic pathways of medically relevant compounds and underscored pumiloside's role in natural product biosynthesis (Liu Rong, 2006).
Camptothecin Biosynthesis and Distribution
Sun et al. (2019) investigated the biosynthetic intermediates of camptothecin, including pumiloside, in different parts of Camptotheca acuminata. Their findings indicated a positive correlation between key intermediates like pumiloside and camptothecin, providing valuable information on the distribution and synthesis of these alkaloids in vivo (Sun et al., 2019).
Photochemical Degradation Study
Liu Wenju (2014) explored the photochemical degradation of strictosamide and its transformation into pumiloside. This study provided insights into the chemical stability and transformation of pumiloside under specific conditions, which is crucial for understanding its pharmacological properties (Liu Wenju, 2014).
Preparation and Metabolite Identification
Chen Jiaqua (2015) focused on the preparation of high-purity pumiloside and its metabolites in rats. The study used advanced analytical techniques to identify four metabolites, contributing to the understanding of pumiloside's pharmacokinetics and metabolism (Chen Jiaqua, 2015)
properties
IUPAC Name |
(1S,18S,19R,20S)-19-ethenyl-18-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-2(11),4,6,8,15-pentaene-10,14-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O9/c1-2-11-13-7-17-19-14(20(30)12-5-3-4-6-16(12)27-19)8-28(17)24(34)15(13)10-35-25(11)37-26-23(33)22(32)21(31)18(9-29)36-26/h2-6,10-11,13,17-18,21-23,25-26,29,31-33H,1,7-9H2,(H,27,30)/t11-,13+,17+,18-,21-,22+,23-,25+,26+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQBQUXGRYBRTP-FWMZWJSFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C2CC3C4=C(CN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)C(=O)C6=CC=CC=C6N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1[C@@H]2C[C@H]3C4=C(CN3C(=O)C2=CO[C@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C(=O)C6=CC=CC=C6N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401318337 | |
Record name | Pumiloside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401318337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pumiloside | |
CAS RN |
126722-26-7 | |
Record name | Pumiloside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126722-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pumiloside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401318337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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